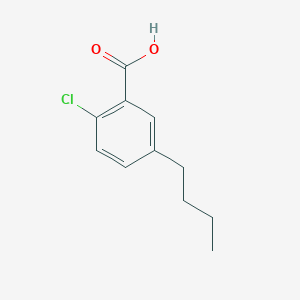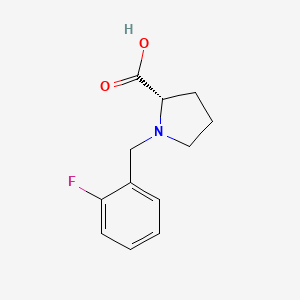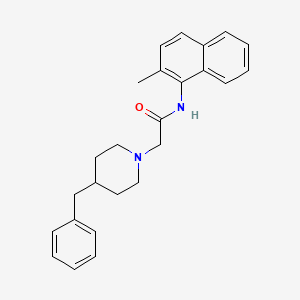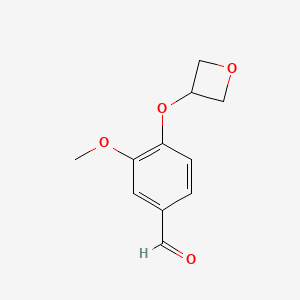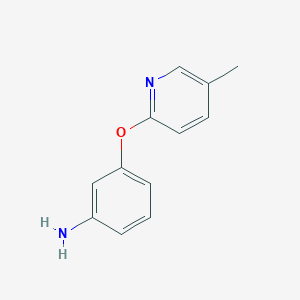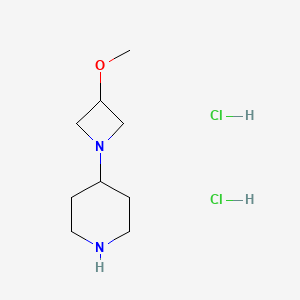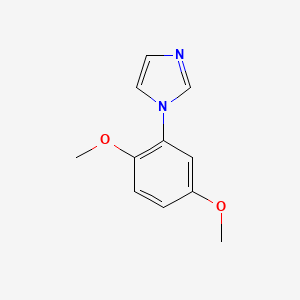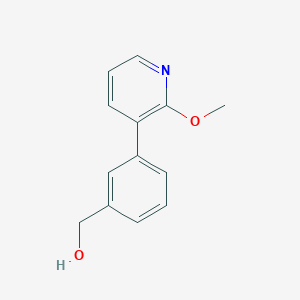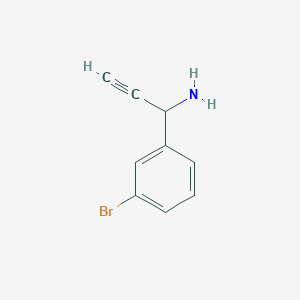
1-(3-Bromophenyl)prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)prop-2-yn-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)prop-2-yn-1-amine typically involves the reaction of 3-bromobenzaldehyde with propargylamine under specific conditions. One common method includes the use of a solvent-free approach, which is considered environmentally friendly and efficient . The reaction is often catalyzed by a base such as potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex cyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted phenylprop-2-yn-1-amines, cyclic compounds, and other derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromophenyl)prop-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Prop-2-yn-1-amine: A simpler analog without the bromine and phenyl groups.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: A structurally related compound with a naphthalene ring.
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane: Another brominated derivative with a sulfur atom.
Uniqueness: 1-(3-Bromophenyl)prop-2-yn-1-amine is unique due to the presence of both the bromine atom and the prop-2-yn-1-amine group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications and synthetic transformations.
Propriétés
Formule moléculaire |
C9H8BrN |
|---|---|
Poids moléculaire |
210.07 g/mol |
Nom IUPAC |
1-(3-bromophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9H,11H2 |
Clé InChI |
GPGWWLMNQYBHNV-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1=CC(=CC=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


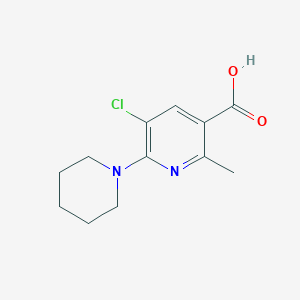
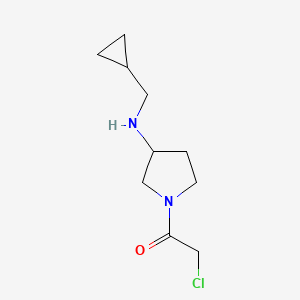
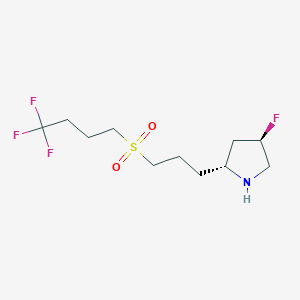
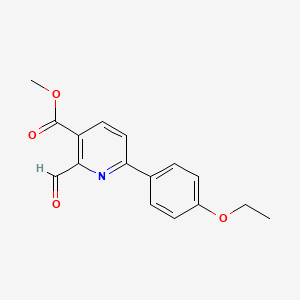
![7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol](/img/structure/B12996178.png)
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12996187.png)
